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d]pyrimidine

Cat. No.: B173706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of substituted

pyrido[3,2-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal

chemistry. Due to their structural similarity to purines, these compounds are explored for

various therapeutic applications, including as kinase inhibitors.[1][2] Spectroscopic analysis is

crucial for the structural elucidation and purity assessment of newly synthesized derivatives.

However, it is noteworthy that the pyrido[3,2-d]pyrimidine isomer is less documented in

scientific literature compared to its isomers like pyrido[2,3-d]pyrimidine, facing challenges in

synthesis.[3] This guide summarizes available spectroscopic data to aid researchers in

characterizing these molecules.

Spectroscopic Data Comparison
The spectroscopic characteristics of pyrido[3,2-d]pyrimidines are highly dependent on the

nature and position of their substituents. The following tables compile representative data from

published literature to illustrate these relationships.

Table 1: ¹H NMR Spectroscopic Data of Representative Pyrido[3,2-d]pyrimidines
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Compoun
d/Substit
uents

H-2 (δ,
ppm,
mult.)

H-4 (δ,
ppm,
mult.)

H-6 (δ,
ppm,
mult.)

H-7 (δ,
ppm,
mult.)

Other
Signals
(δ, ppm)

Referenc
e

2,4-

dichloro-

pyrido[3,2-

d]pyrimidin

e

9.15 (s) - 8.85 (dd) 8.05 (dd) - [4]

4-amino-2-

chloro-

pyrido[3,2-

d]pyrimidin

e

8.65 (s) - 8.40 (dd) 7.70 (dd)
7.95 (br s,

NH₂)
[4]

Compound

10q (ATR

Inhibitor)

8.78 (s) - 8.52 (d) 7.81 (d)

Specific

substituent

signals

detailed in

source

[4]

Data are representative and may vary based on solvent and specific analogue structure. "mult."

denotes multiplicity (s=singlet, d=doublet, dd=doublet of doublets, br s=broad singlet).

Table 2: ¹³C NMR Spectroscopic Data of Representative Pyrido[3,2-d]pyrimidines
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Compo
und/Sub
stituent
s

C-2 (δ,
ppm)

C-4 (δ,
ppm)

C-4a (δ,
ppm)

C-6 (δ,
ppm)

C-7 (δ,
ppm)

C-8a (δ,
ppm)

Referen
ce

2,4-

dichloro-

pyrido[3,

2-

d]pyrimidi

ne

154.5 161.0 119.5 156.0 128.0 159.5 [4]

4-amino-

2-chloro-

pyrido[3,

2-

d]pyrimidi

ne

155.0 159.0 115.0 155.5 126.0 159.0 [4]

Note: Chemical shifts are indicative and sourced from studies on similar heterocyclic systems.

Precise values require experimental verification.

Table 3: Mass Spectrometry (MS) Data

Compound/Su
bstituents

Ionization
Mode

Observed m/z
[M+H]⁺

Molecular
Formula

Reference

ATR Inhibitor

Derivative 10q
ESI 513.2 C₂₇H₂₈N₆O₃ [4]

Seletalisib

(PI3Kδ inhibitor)
ESI 555.1 C₂₄H₁₆ClF₃N₆O₂ [5]

ESI: Electrospray Ionization.
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The data presented in this guide are typically acquired using standard high-resolution

spectroscopic techniques. The following are generalized experimental protocols that can be

adapted for the analysis of novel pyrido[3,2-d]pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of

a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and transferred to a standard 5

mm NMR tube.[6]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a proton frequency of 300 MHz, 400 MHz, or higher.[7]

¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans

to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million

(ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[8]

¹³C NMR Acquisition: Carbon spectra are typically acquired with proton decoupling to simplify

the spectrum to single lines for each unique carbon atom. A greater number of scans is

usually required due to the low natural abundance of the ¹³C isotope.[8]

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier

transformation, followed by phase and baseline correction to obtain the final spectrum. For

unequivocal assignment, 2D NMR experiments like COSY, HSQC, and HMBC can be

employed.[9][10]

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray

ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Data Acquisition: The analysis is performed in positive or negative ion mode to detect the

protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively, allowing for the

determination of the accurate mass and confirmation of the elemental composition.
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UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, methanol, or acetonitrile).

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of

approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. The wavelength of

maximum absorption (λmax) is reported.

Logical Workflow for Spectroscopic Analysis
The structural confirmation of a newly synthesized substituted pyrido[3,2-d]pyrimidine

derivative follows a logical progression of spectroscopic analyses. This workflow ensures that

comprehensive data is collected for unambiguous characterization.
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Caption: Workflow for the spectroscopic characterization of pyrido[3,2-d]pyrimidines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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